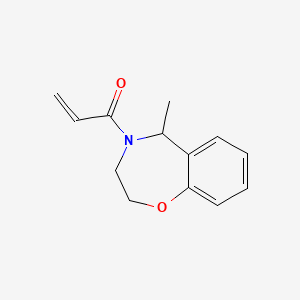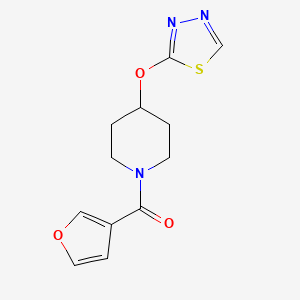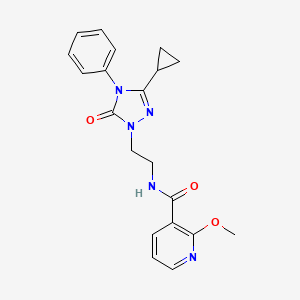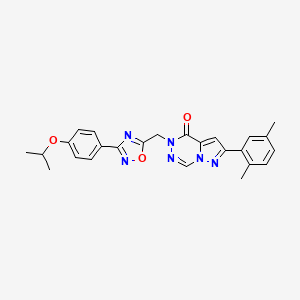![molecular formula C25H26F3N3O7 B2606331 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351647-96-5](/img/structure/B2606331.png)
2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H26F3N3O7 and its molecular weight is 537.492. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical and Thermodynamic Studies
In the realm of corrosion inhibition, benzimidazole derivatives have been investigated for their protective properties on metals. For example, benzimidazole derivatives were studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid solutions. These studies utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), demonstrating the potential of these compounds in corrosion protection. The results suggested that the efficiency of these inhibitors increases with concentration and provides insights into their interaction with metal surfaces through spectroscopic analyses (Yadav et al., 2016).
Catalytic Applications
The catalytic properties of benzimidazole derivatives have also been explored. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been developed as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of green chemistry, offering a sustainable approach to chemical transformations with high activity and selectivity, alongside the advantage of catalyst recovery and reuse (Ghorbanloo & Maleki Alamooti, 2017).
Material Science and Surface Modification
Benzimidazole derivatives have found applications in material science, particularly in modifying surface properties of materials. Research into the effect of functional groups on corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions has shown the potential for these compounds to significantly protect metal surfaces. These studies not only contribute to the understanding of the molecular mechanisms behind corrosion protection but also aid in the development of new materials with enhanced resistance to degradation (Prashanth et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of benzimidazole derivatives continue to be a significant area of research, with applications extending to the development of new pharmaceuticals, advanced materials, and catalytic agents. For example, studies on the synthesis and thermal rearrangement of sym-triazines have provided valuable insights into the chemical behavior and potential applications of these compounds in various industrial and research settings (Dovlatyan et al., 2010).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3.C2H2O4/c1-31-19-8-4-5-9-20(19)32-15-21(30)28-12-10-16(11-13-28)14-29-18-7-3-2-6-17(18)27-22(29)23(24,25)26;3-1(4)2(5)6/h2-9,16H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOGJNLBNCXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)




![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)